molecular formula C28H22NO2P B12871159 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate CAS No. 18092-17-6

5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate

Cat. No.: B12871159
CAS No.: 18092-17-6
M. Wt: 435.5 g/mol
InChI Key: UYYNNGTXSABRKB-UHFFFAOYSA-N
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Description

5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a phenyl group, a triphenylphosphonio group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate typically involves multi-step organic reactions. One common method involves the reaction of a phenyl-substituted pyrrolidine with a triphenylphosphonium salt under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The phenyl and triphenylphosphonio groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate include:

  • 5-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid
  • 1-Phenyl-3-carboxy-5-pyrazolone
  • 1-Phenyl-3-carbethoxy-5-pyrazolone

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the phenyl group, triphenylphosphonio group, and pyrrolidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

18092-17-6

Molecular Formula

C28H22NO2P

Molecular Weight

435.5 g/mol

IUPAC Name

1-phenyl-3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione

InChI

InChI=1S/C28H22NO2P/c30-27-21-26(28(31)29(27)22-13-5-1-6-14-22)32(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

UYYNNGTXSABRKB-UHFFFAOYSA-N

Canonical SMILES

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C5=CC=CC=C5

Origin of Product

United States

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